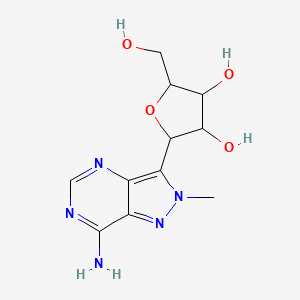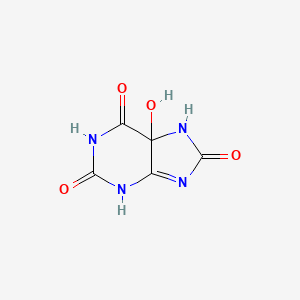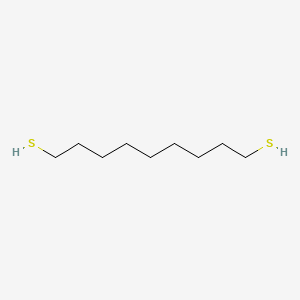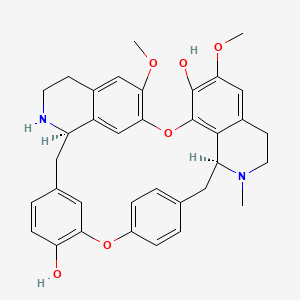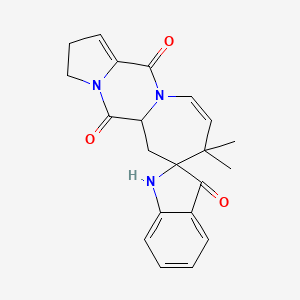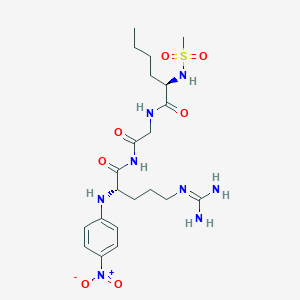![molecular formula C11H20N4O6 B1202533 D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-](/img/structure/B1202533.png)
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is a chemical compound derived from the amino acids glutamic acid and arginine. It is classified as an opine, a group of compounds produced by the interaction of certain bacteria with plants. D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is specifically associated with the bacterium Agrobacterium tumefaciens, which causes crown gall disease in plants. This compound is used by the bacterium as a source of carbon and nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is synthesized through the enzymatic reaction of glutamic acid and arginine. The enzyme nopaline synthase catalyzes this reaction, resulting in the formation of nopaline. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of nopaline is not common due to its specific biological origin. it can be produced in laboratory settings using genetically modified Agrobacterium tumefaciens strains that carry the nopaline synthase gene. The bacteria are cultured under controlled conditions to produce nopaline, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- undergoes various chemical reactions, including:
Oxidation: D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- can be oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the functional groups in nopaline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nopaline can produce nopaline derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the nopaline molecule .
Scientific Research Applications
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- has several scientific research applications, including:
Chemistry: D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is used as a model compound to study enzyme-catalyzed reactions and the synthesis of opines.
Biology: It is used to investigate the interactions between and plants, particularly in the context of crown gall disease.
Medicine: Research on nopaline contributes to understanding bacterial infections and the development of potential treatments.
Mechanism of Action
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- exerts its effects through its interaction with specific enzymes and receptors in Agrobacterium tumefaciens. The enzyme nopaline synthase catalyzes the formation of nopaline, which is then used by the bacterium as a nutrient source. The molecular targets and pathways involved include the opine catabolism pathway, which allows the bacterium to metabolize nopaline for growth and survival .
Comparison with Similar Compounds
D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is similar to other opines, such as octopine and agropine. These compounds are also produced by the interaction of Agrobacterium tumefaciens with plants and serve as nutrient sources for the bacterium. nopaline is unique in its specific enzymatic synthesis from glutamic acid and arginine, whereas octopine and agropine are derived from different amino acids and keto acids .
List of Similar Compounds
Octopine: Derived from arginine and pyruvate.
Agropine: Derived from glutamic acid and pyruvate
Properties
IUPAC Name |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYZBGVKHTLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
![[18F]Fluorothymidine](/img/structure/B1202453.png)

